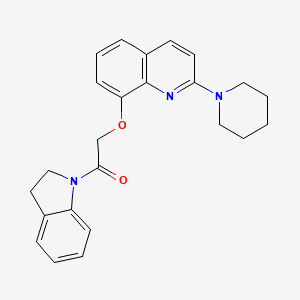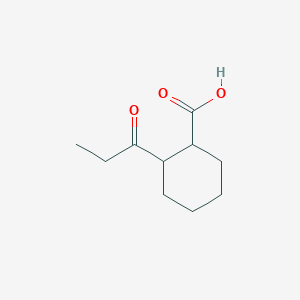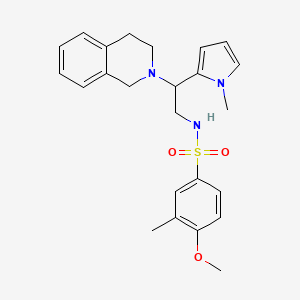![molecular formula C15H12Cl2N2OS2 B3011479 2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide CAS No. 476627-58-4](/img/structure/B3011479.png)
2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide is a polyfunctionally substituted heterocyclic compound that is derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound is of interest due to its potential biological activities, which may include antitumor properties as suggested by related compounds in the same family of heterocyclic derivatives .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically begins with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This key precursor can then undergo various chemical reactions to form a diverse array of heterocyclic derivatives, including those with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic pathways involve regioselective attacks and cyclization, with the possibility of dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions contributing to the diversity of the synthesized products .
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of multiple reactive sites that allow for the synthesis of a wide variety of heterocyclic derivatives. The core structure includes a tetrahydrobenzo[b]thiophene moiety, which is a bicyclic system composed of a benzene ring fused to a thiophene ring. The presence of cyano groups and chloro substituents further increases the reactivity and complexity of the molecule. The exact structure of the compound would be confirmed through spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of the compound is influenced by its functional groups and the presence of multiple reactive sites. The cyanoacetamido moiety in the key precursor is particularly reactive, allowing for the formation of various heterocyclic derivatives through different reaction pathways. The compound's reactivity is also influenced by the presence of the dichloro and carboxamide groups, which can participate in further chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide are not detailed in the provided papers, related compounds in this class typically exhibit properties that are conducive to biological activity. These properties may include solubility in various solvents, stability under physiological conditions, and the ability to cross biological membranes. The antitumor activities of such compounds are often evaluated in vitro using human cancer cell lines, and their pharmacological profiles are assessed through various assays .
Scientific Research Applications
Heterocyclic Synthesis
Research has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles, leading to the creation of derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). This research is instrumental in understanding the chemical behavior and potential applications of the compound in synthesizing diverse heterocyclic compounds.
Antimicrobial Evaluation
A study on the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides derivatives demonstrated their potential as antimicrobial agents. The synthesized compounds were tested against various microorganisms, indicating their relevance in the development of new antimicrobial agents (Talupur et al., 2021).
Synthesis of Derivatives
Another area of research involves the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from the compound. This research highlights the potential of these derivatives in antitumor activities, with a focus on their synthesis and biological evaluation against various cancer cell lines (Shams et al., 2010).
Photochromic Properties
The compound has also been investigated for its role in synthesizing derivatives with thermally irreversible and fatigue-resistant photochromic properties. Such derivatives have potential applications in materials science, particularly in developing new photochromic materials (Uchida et al., 1990).
Biological Activities
Research on thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has shown significant biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities. This highlights the therapeutic potential of these derivatives (Amr et al., 2010).
properties
IUPAC Name |
2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS2/c1-7-2-3-8-10(6-18)15(21-11(8)4-7)19-14(20)9-5-12(16)22-13(9)17/h5,7H,2-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTWOJFQHFGUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B3011398.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B3011406.png)
![(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B3011407.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)
![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)



![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)